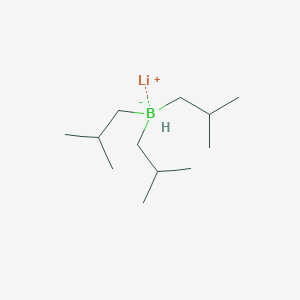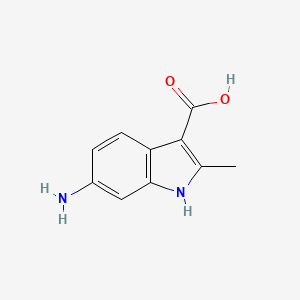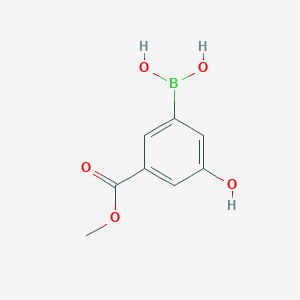
Lithium;tris(2-methylpropyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;tris(2-methylpropyl)boranuide is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of lithium and boron atoms, with three 2-methylpropyl groups attached to the boron atom. Its structure and reactivity make it a valuable reagent in organic synthesis and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium;tris(2-methylpropyl)boranuide typically involves the reaction of lithium hydride with tris(2-methylpropyl)borane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The process can be summarized as follows:
LiH+B(2-methylpropyl)3→LiB(2-methylpropyl)3+H2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium;tris(2-methylpropyl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Boron oxides and related compounds.
Reduction: Reduced organic compounds.
Substitution: Substituted boron compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Lithium;tris(2-methylpropyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of lithium;tris(2-methylpropyl)boranuide involves its interaction with various molecular targets and pathways. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. Its ability to donate and accept electrons makes it a versatile reagent in organic synthesis. The molecular targets include enzymes and other proteins, where it can modulate their activity and function.
Vergleich Mit ähnlichen Verbindungen
Lithium triethylborohydride: Similar in structure but with ethyl groups instead of 2-methylpropyl groups.
Lithium triisopropylborohydride: Contains isopropyl groups, offering different steric and electronic properties.
Lithium tris(trimethylsilyl)borohydride: Features trimethylsilyl groups, providing unique reactivity.
Uniqueness: Lithium;tris(2-methylpropyl)boranuide is unique due to the presence of 2-methylpropyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and other research areas.
Eigenschaften
CAS-Nummer |
63717-73-7 |
|---|---|
Molekularformel |
C12H28BLi |
Molekulargewicht |
190.1 g/mol |
IUPAC-Name |
lithium;tris(2-methylpropyl)boranuide |
InChI |
InChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1 |
InChI-Schlüssel |
YVCWICIWDWMHQO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11904342.png)

![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)



![7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11904385.png)


![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)


